molecular formula C14H12F3N3O2 B2554429 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione CAS No. 1354703-89-1

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2554429
CAS No.: 1354703-89-1
M. Wt: 311.264
InChI Key: IVBCQMMVAYPOLR-UHFFFAOYSA-N
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Description

2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione is an organic compound characterized by its complex structure, encompassing both pyrazole and isoindole units. Known for its broad applications in various scientific fields, it exhibits distinct chemical behaviors owing to the trifluoromethyl group and its pyrazole nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

  • Formation of the pyrazole unit: : Starting with a ketone and hydrazine, the pyrazole ring is formed through condensation.

  • Trifluoromethylation: : Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or through nucleophilic trifluoromethylation techniques.

  • Coupling with isoindole: : The pyrazole derivative is then coupled with a suitable isoindole precursor under conditions that favor nucleophilic substitution or cyclization.

Industrial Production Methods

In industrial settings, this compound is produced through streamlined processes that optimize yield and purity. Automated synthesizers and high-throughput screening methods often play a crucial role in scaling up production while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents such as potassium permanganate.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Requires oxidizing agents like potassium permanganate in acidic or basic media.

  • Reduction: : Involves reducing agents like lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Typically employs halides or other electrophiles/nucleophiles under catalytic or thermal conditions.

Major Products Formed

The major products from these reactions often depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

This compound is utilized in several research domains, including:

  • Chemistry: : Acts as a building block for more complex molecular architectures.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in materials science for developing novel polymers and catalysts.

Mechanism of Action

The specific mechanism of action for this compound varies depending on its application. In biological contexts, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is particularly significant due to its ability to enhance the compound's metabolic stability and binding affinity.

Comparison with Similar Compounds

  • 2-{[1-methyl-5-(chloromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione: : Similar in structure but with a chloromethyl group instead of trifluoromethyl.

  • 2-{[1-methyl-5-(methoxy)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione: : Features a methoxy group rather than a trifluoromethyl.

Uniqueness: The presence of the trifluoromethyl group in 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione imparts unique properties such as increased lipophilicity, metabolic stability, and often enhanced biological activity compared to similar compounds.

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Properties

IUPAC Name

2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-3a,7a-dihydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c1-19-11(14(15,16)17)6-8(18-19)7-20-12(21)9-4-2-3-5-10(9)13(20)22/h2-6,9-10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBCQMMVAYPOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN2C(=O)C3C=CC=CC3C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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